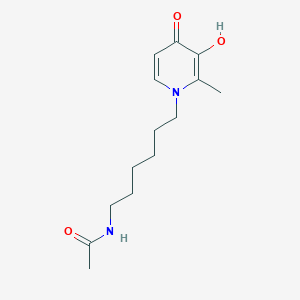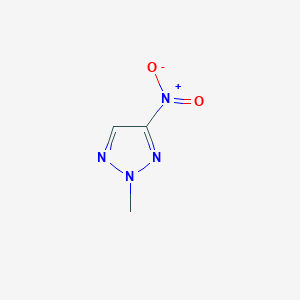![molecular formula C16H15N3O5S B2497864 (E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 946256-65-1](/img/structure/B2497864.png)
(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that involve complex synthesis processes, often aimed at exploring their potential as inhibitors or for other biological activities. The research on similar compounds primarily focuses on their synthesis, molecular structure, chemical reactions, and properties, both physical and chemical.
Synthesis Analysis
The synthesis of compounds related to the query often involves cyclocondensation reactions and the use of specific reagents to achieve the desired molecular structure. For example, a study by Ali et al. (2012) discusses the synthesis of iminothiazolidin-4-one acetate derivatives, highlighting a methodology that might be similar to the synthesis of the queried compound. These derivatives were synthesized in excellent yields via cyclocondensation of aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate in methanol at room temperature (Ali et al., 2012).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, as well as spectroscopic techniques like NMR and IR. For instance, compound 2k in the study by Ali et al. was confirmed via X-ray crystallography, shedding light on the molecular geometry and structure-activity relationships of these compounds (Ali et al., 2012).
Chemical Reactions and Properties
Chemical properties of compounds in this class are typically investigated through their reactivity with various reagents, exploring different chemical reactions they can undergo. The study of their inhibitory activities, such as aldose reductase inhibition, provides insights into their functional groups' reactivity and potential applications in medical research (Ali et al., 2012).
Applications De Recherche Scientifique
Synthesis and Derivative Formation
(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate and related compounds have been primarily studied in the context of their synthesis and derivative formation. These compounds are often synthesized through interactions with other chemical entities, leading to the formation of a variety of derivatives. For example, Mohamed (2021) and (2014) described the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives through interactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives (Mohamed, 2021); (Mohamed, 2014).
Chemical Characterization and Properties
Studies have also focused on the chemical characterization and properties of these compounds. For instance, Uma et al. (2017) synthesized certain benzo[d]thiazol derivatives and examined their biological activity, revealing specific toxic effects on bacteria (Uma et al., 2017). Similarly, Sokolov et al. (2014) explored the cyclocondensation of related compounds, leading to the formation of various derivatives with potential chemical applications (Sokolov et al., 2014).
Application in Antibacterial and Antifungal Studies
Some derivatives of this compound have been investigated for their antibacterial and antifungal properties. For example, Liaras et al. (2011) studied the antimicrobial activity of certain thiazolyl compounds against various microorganisms, demonstrating significant potency (Liaras et al., 2011).
Crystallography and Molecular Structure
Research has also been conducted on the crystallography and molecular structure of these compounds. This includes studies on crystal structures, molecular conformations, and interactions in the crystal lattice, as seen in the work of Arshad et al. (2013) and Li et al. (2015) (Arshad et al., 2013); (Li et al., 2015).
Novel Synthesis Methods
Novel synthesis methods involving these compounds have also been explored. Shahvelayati et al. (2017) described an efficient synthesis method using ionic liquid media, showcasing an environmentally friendly approach (Shahvelayati et al., 2017).
Propriétés
IUPAC Name |
methyl 2-[6-methoxy-2-(3-methyl-1,2-oxazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-9-6-12(24-18-9)15(21)17-16-19(8-14(20)23-3)11-5-4-10(22-2)7-13(11)25-16/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXCHJQNTBKEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)
![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)


![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)

![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)
![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)

![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)
